CDDO Im
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Overview
Description
This compound has garnered significant attention due to its potent anti-inflammatory, antiproliferative, and anticancer properties . CDDO Imidazolide is more potent than its parent compound, 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid, in inhibiting the proliferation of cancer cells and inducing differentiation .
Preparation Methods
CDDO Imidazolide is synthesized from oleanolic acid through a series of chemical reactions. . The synthetic route typically includes the following steps:
Oxidation: Oleanolic acid is oxidized to introduce a keto group at the C-3 position.
Cyano Group Introduction: A cyano group is introduced at the C-2 position through a nucleophilic substitution reaction.
Imidazole Group Introduction: The imidazole group is introduced at the C-28 position through an esterification reaction.
Industrial production methods for CDDO Imidazolide involve optimizing these synthetic routes to achieve higher yields and purity. The process is designed to be cost-effective and scalable for commercial production .
Chemical Reactions Analysis
CDDO Imidazolide undergoes various chemical reactions, including:
Oxidation: CDDO Imidazolide can be oxidized to form different oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyano and imidazole groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of CDDO Imidazolide .
Scientific Research Applications
CDDO Imidazolide has a wide range of scientific research applications, including:
Mechanism of Action
CDDO Imidazolide exerts its effects through multiple molecular targets and pathways. The compound activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which enhances the expression of antioxidant and detoxification genes . Additionally, CDDO Imidazolide inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, reducing inflammation and promoting apoptosis . The compound also forms covalent adducts with cysteine residues in target proteins, modulating their activity .
Comparison with Similar Compounds
CDDO Imidazolide is compared with other similar compounds, such as:
2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO): CDDO Imidazolide is more potent in inhibiting cancer cell proliferation and inducing differentiation.
Methyl ester derivative (CDDO-Me): CDDO Imidazolide is more effective at lower concentrations and has a broader range of biological activities.
Other triterpenoid derivatives: CDDO Imidazolide exhibits unique properties due to its specific chemical structure, making it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C34H43N3O3 |
---|---|
Molecular Weight |
541.7 g/mol |
IUPAC Name |
(4aS,6aR,6bR,8aS,12aS,14bS)-8a-(imidazole-1-carbonyl)-4,4,6a,6b,11,11,14b-heptamethyl-3,13-dioxo-4a,5,6,6a,7,8,9,10,12,12a-decahydropicene-2-carbonitrile |
InChI |
InChI=1S/C34H43N3O3/c1-29(2)10-12-34(28(40)37-15-14-36-20-37)13-11-33(7)26(22(34)18-29)23(38)16-25-31(5)17-21(19-35)27(39)30(3,4)24(31)8-9-32(25,33)6/h14-17,20,22,24,26H,8-13,18H2,1-7H3/t22-,24+,26-,31-,32?,33+,34-/m0/s1 |
InChI Key |
ITFBYYCNYVFPKD-AWLDLYQSSA-N |
Isomeric SMILES |
C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4C2(CC[C@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)N6C=CN=C6 |
Canonical SMILES |
CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)N6C=CN=C6)C |
Origin of Product |
United States |
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